molecular formula C12H14N2O2 B12006521 5-Phenyl-1-propylimidazolidine-2,4-dione CAS No. 37932-65-3

5-Phenyl-1-propylimidazolidine-2,4-dione

Cat. No.: B12006521
CAS No.: 37932-65-3
M. Wt: 218.25 g/mol
InChI Key: XFJUEGMDQNYMIB-UHFFFAOYSA-N
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Description

5-Phenyl-1-propylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones This compound is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-propylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with propyl isocyanate, followed by cyclization under acidic conditions. Another approach involves the reaction of phenylacetic acid with urea and propylamine under high-temperature conditions to form the desired imidazolidinedione ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as copper salts, can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1-propylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazolidinediones, which can have different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Phenyl-1-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Uniqueness: 5-Phenyl-1-propylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

37932-65-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-phenyl-1-propylimidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O2/c1-2-8-14-10(11(15)13-12(14)16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,15,16)

InChI Key

XFJUEGMDQNYMIB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

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